molecular formula C3H7ClN4 B6238824 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride CAS No. 56873-82-6

3-methyl-4H-1,2,4-triazol-4-amine hydrochloride

Cat. No.: B6238824
CAS No.: 56873-82-6
M. Wt: 134.6
InChI Key:
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Description

“3-methyl-4H-1,2,4-triazol-4-amine hydrochloride” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is characterized by a 1,2,4-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “this compound”, has been a subject of interest in medicinal chemistry due to their wide range of biological activities . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole derivatives via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C4H8N4.ClH/c1-5-2-4-6-3-7-8-4;/h3,5H,2H2,1H3, (H,6,7,8);1H .


Chemical Reactions Analysis

The 1,2,4-triazole ring in “this compound” can participate in various chemical reactions. For instance, it can undergo reactions with different primary amines to form various derivatives . The 1,2,4-triazole ring can also interact with biological receptors through hydrogen-bonding and dipole interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 148.59 and a solid form . The compound has a storage temperature of room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study conducted by Bektaş et al. (2007) focused on the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives from the reaction of various ester ethoxycarbonylhydrazones with primary amines. The antimicrobial activities of these compounds were evaluated, revealing that some derivatives exhibited good to moderate activities against tested microorganisms. This research highlights the potential use of 1,2,4-triazole derivatives in the development of new antimicrobial agents (Bektaş et al., 2007).

Heterocyclic Systems Synthesis

Research by M. Yu. (2015) explored the interaction of 4-acetyl-1,2,3-triazole-5-ol sodium salt with hydrazine derivatives, leading to the synthesis of 5-methyl-1,2,3-triazol-4-phenylcarboxamide-phenylamide and bis-5,5’-dimethyl-[1,1’]bi[[1,2,3]triazolyl]-4,4’-dicarboxylic acid derivatives. This study demonstrates the versatility of triazole compounds in forming various heterocyclic systems, which could have implications for pharmaceutical and materials science applications (M. Yu., 2015).

Polymeric Complexes and Coordination Chemistry

Li et al. (2012) investigated the structure of a molecule containing 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine and its polymeric complex with HgCl2, revealing insights into the conformational behavior and the potential for creating two-dimensional networks via hydrogen bonding. This research contributes to the understanding of coordination chemistry and the design of novel polymeric materials (Li et al., 2012).

Corrosion Inhibition

A study by Bentiss et al. (2007) examined the use of 4H-1,2,4-triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. The findings suggest that these derivatives effectively inhibit corrosion, with efficiency depending on the substituents present in the inhibitor molecule. This application is crucial for industrial processes where corrosion resistance is vital (Bentiss et al., 2007).

Mechanism of Action

Target of Action

It is known that triazole derivatives, such as this compound, often target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

It is known that triazole compounds generally inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, thereby disrupting the synthesis of ergosterol . This disruption leads to changes in the permeability and rigidity of the fungal cell membrane, ultimately causing cell death .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given its potential interaction with the heme protein involved in the 14α-demethylation of lanosterol . The inhibition of this pathway can lead to the accumulation of 14α-methyl sterols, which are toxic to the fungal cell and can lead to cell death .

Pharmacokinetics

The compound’s solubility in water and alcohol suggests that it may have good bioavailability.

Result of Action

The compound’s potential inhibition of the ergosterol biosynthesis pathway can lead to the accumulation of toxic 14α-methyl sterols, changes in the permeability and rigidity of the fungal cell membrane, and ultimately, cell death . Some triazole derivatives have shown good or moderate antimicrobial activities against certain microorganisms .

Action Environment

The action, efficacy, and stability of 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and alcohol suggests that its action may be influenced by the solvent environment.

Safety and Hazards

The safety information available indicates that “3-methyl-4H-1,2,4-triazol-4-amine hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation during handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride involves the reaction of 3-methyl-4H-1,2,4-triazole with hydrochloric acid in the presence of a reducing agent.", "Starting Materials": [ "3-methyl-4H-1,2,4-triazole", "Hydrochloric acid", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve 3-methyl-4H-1,2,4-triazole in a suitable solvent (e.g. ethanol)", "Add hydrochloric acid to the solution and stir for several hours at room temperature", "Add the reducing agent to the reaction mixture and stir for several more hours", "Filter the resulting precipitate and wash with cold solvent", "Dry the product under vacuum to obtain 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride" ] }

CAS No.

56873-82-6

Molecular Formula

C3H7ClN4

Molecular Weight

134.6

Purity

95

Origin of Product

United States

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